molecular formula C20H18ClFN4OS B2959089 (4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251587-10-6

(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2959089
CAS RN: 1251587-10-6
M. Wt: 416.9
InChI Key: AHGHEFTZXFXTTG-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with the molecular formula C20H17ClFN3OS. It incorporates a 3-chloro-4-fluorophenyl fragment into its structure . This fragment has been found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), a binuclear copper-containing protein expressed in various species .


Synthesis Analysis

The synthesis of this compound involves the coupling of reactants under basic conditions . The parent 4-fluoro-substituted compound was prepared under similar conditions using 1-[(4-fluorophenyl)methyl]piperazine in place of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment, which is an important structural feature that improves the inhibition of AbTYR . The presence of this fragment allows the molecule to establish profitable contact with the AbTYR catalytic site .

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The inhibition of tyrosinase is crucial for managing conditions related to hyperpigmentation and is also relevant in the food industry to prevent browning in fruits and vegetables. The 3-chloro-4-fluorophenyl motif present in the compound has been identified as a significant structural feature that improves the inhibition of tyrosinase from Agaricus bisporus . This suggests potential applications in developing pharmaceutical and cosmetic products aimed at controlling pigmentation.

Antimelanogenic Agents

Overproduction of melanin can lead to skin disorders and is associated with neurodegeneration in Parkinson’s disease. Compounds with the 3-chloro-4-fluorophenyl motif have shown promising results as antimelanogenic agents . This compound could be used to develop treatments for skin pigmentation disorders and as a research tool to study melanin-related pathologies.

Molecular Modelling and Docking Studies

The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it a valuable molecule for molecular modelling and docking studies . Researchers can use this compound to study enzyme-inhibitor interactions, which can lead to the discovery of new inhibitors with improved potency and selectivity.

Neurodegenerative Disease Research

The accumulation of melanin in neurons is a feature of neurodegeneration in Parkinson’s disease. By inhibiting tyrosinase, this compound could serve as a tool in researching the pathogenesis of Parkinson’s and potentially other neurodegenerative diseases .

Cosmetic Industry Applications

In the cosmetic industry, the control of melanin production is essential for creating products that even out skin tone and reduce the appearance of age spots. The compound’s ability to inhibit tyrosinase positions it as a candidate for developing new cosmetic formulations .

Food Preservation

Tyrosinase inhibitors can be used in the food industry to prevent enzymatic browning, which affects the color, taste, and quality of food products. This compound could be explored for its efficacy in preserving the freshness and appearance of food items .

Mechanism of Action

The compound acts as an inhibitor of tyrosinase, a key enzyme involved in melanin production . The 3-chloro-4-fluorophenyl fragment in the compound interacts with the catalytic site of tyrosinase, thereby inhibiting its activity .

properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHEFTZXFXTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

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